molecular formula C22H17FN2O3S2 B6481317 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895476-59-2

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No. B6481317
CAS RN: 895476-59-2
M. Wt: 440.5 g/mol
InChI Key: BVIPCPYGKMHYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide, also known as NBT-FP, is an organic compound that has been studied for its potential applications in scientific research. It is a small molecule that has been used in a variety of experiments and has been shown to have a number of beneficial properties.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide has several advantages for use in laboratory experiments. It is a small molecule that is soluble in a variety of solvents, making it easy to work with. Furthermore, its synthesis is straightforward and can be completed in a relatively short amount of time. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

There are a number of potential future directions for the use of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide in scientific research. It could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs. Furthermore, it could be used to study drug delivery systems, drug metabolism, and to develop new drugs. In addition, it could be used to study the mechanisms of action of various drugs and to develop new therapeutic strategies. Finally, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide could be used to study the biochemical and physiological effects of various compounds and drugs.

Synthesis Methods

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide is synthesized by a multi-step process involving the reaction of 4-fluorobenzenesulfonyl chloride with 1,3-benzothiazol-2-ylphenyl amine in the presence of a base. The reaction of these two compounds results in the formation of an intermediate, which is then reacted with propanamide to yield the desired product. The reaction is typically carried out in the presence of an inert solvent, such as dichloromethane or dimethylformamide, and can be completed in a few hours.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide has been used in a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in studies of the structure and function of enzymes. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide has been used in studies of drug delivery systems, drug metabolism, and in the development of new drugs.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S2/c23-16-8-10-18(11-9-16)30(27,28)13-12-21(26)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)29-22/h1-11,14H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIPCPYGKMHYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

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